2,5-dichloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
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Description
2,5-dichloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O3S and its molecular weight is 390.28. The purity is usually 95%.
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Biological Activity
2,5-Dichloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, with the CAS number 2034323-12-9, has a molecular formula of C15H17Cl2N3O3S and a molecular weight of 390.3 g/mol. The compound is characterized by its unique structure, which includes a dichloro-substituted benzene sulfonamide moiety linked to a pyrazole and tetrahydropyran unit.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates potential applications in therapeutic areas such as anti-inflammatory, anticancer, and antimicrobial activities.
The mechanism of action involves the inhibition of specific enzymes or modulation of receptor activity. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, thereby disrupting folate synthesis in bacteria. This mechanism may extend to other biological targets in mammalian systems.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 μg/mL |
Compound B | Escherichia coli | 1.0 μg/mL |
This compound | TBD | TBD |
The exact MIC values for the compound are still under investigation but are expected to be comparable to those of established sulfonamide antibiotics.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
In these studies, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent investigation into structurally related compounds revealed that modifications in the sulfonamide group significantly enhance antimicrobial activity against resistant strains of bacteria.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar sulfonamide derivatives showed promising results against multiple cancer cell lines, suggesting that structural variations can lead to improved efficacy.
Properties
IUPAC Name |
2,5-dichloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O3S/c16-12-1-2-14(17)15(7-12)24(21,22)19-13-8-18-20(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11,19H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHVTOPEYCCTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.